

# 2-Bromo-3-methylbutane IUPAC name and synonyms

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## Compound of Interest

Compound Name: 2-Bromo-3-methylbutane

Cat. No.: B093499

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## 2-Bromo-3-methylbutane: A Technical Overview

Introduction: **2-Bromo-3-methylbutane** is a colorless liquid organic compound.<sup>[1]</sup> It serves as a valuable reagent in organic synthesis, particularly as an alkylating agent for introducing the 3-methyl-2-butyl group into molecules.<sup>[1]</sup> This technical guide provides an in-depth overview of its nomenclature, physicochemical properties, and experimental synthesis protocols.

## IUPAC Name and Synonyms

The standard IUPAC name for this compound is **2-bromo-3-methylbutane**.<sup>[2][3]</sup> It is also known by several synonyms, including:

- Butane, 2-bromo-3-methyl-<sup>[4]</sup>
- (-)-2-bromo-3-methyl-butane<sup>[1]</sup>
- 2-BROMO-3-METILBUTANO<sup>[1]</sup>
- 2-BROM-3-METHYLBUTAN<sup>[1]</sup>

## Physicochemical Properties

The key quantitative data for **2-bromo-3-methylbutane** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C5H11Br[1][5]
Molecular Weight	151.04 g/mol [1][6]
CAS Registry Number	18295-25-5[1][4]
Density	1.208 g/cm <sup>3</sup> [1][7]
Boiling Point	108.9°C at 760 mmHg[1][7]
Melting Point	-105.4°C (estimate)[1][7]
Flash Point	21.6°C[1][7]
Vapor Pressure	29.8 mmHg at 25°C[1][7]
Refractive Index	1.438[1][7]
LogP	2.42580[1][7]

## Experimental Protocols

The synthesis of **2-bromo-3-methylbutane** can be achieved through the bromination of neopentyl alcohol, which involves a carbocation rearrangement.[8] Detailed methodologies for both reflux and microwave-assisted synthesis are provided below.

Synthesis of **2-Bromo-3-methylbutane** from Neopentyl Alcohol via Reflux:[9]

- Reaction Setup: In a 100 mL round-bottom flask, combine 4 g of neopentyl alcohol, 7 g of sodium bromide, 6 mL of deionized water, and 6 mL of concentrated sulfuric acid.[9]
- Reflux: Reflux the mixture for 45 minutes.[9]
- Distillation: Following reflux, distill the sample, collecting the distillate in a receiver flask placed in an ice bath.[9]
- Washing and Purification: Perform a series of four washes on the collected distillate with the following solutions in order:

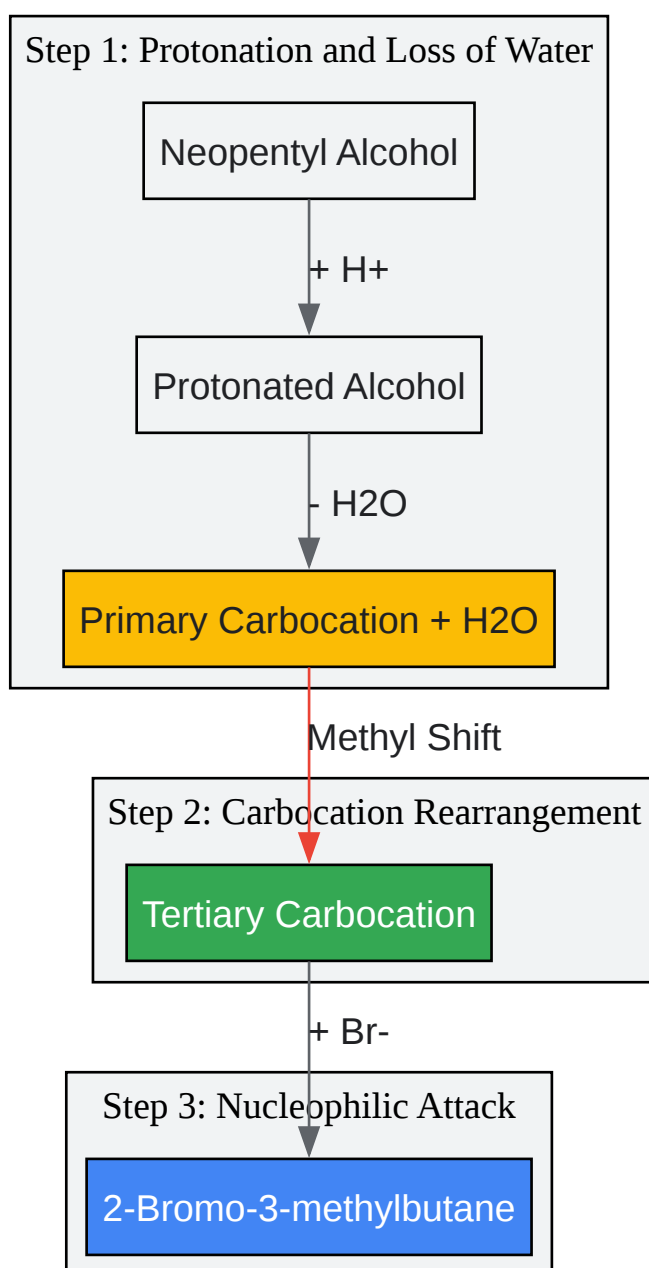
- 15 mL of deionized water[9]
- 5 mL of concentrated  $\text{H}_2\text{SO}_4$ [9]
- 3 mL of saturated  $\text{NaHCO}_3$ [9]
- 1 mL of saturated  $\text{NaCl}$ [9]
- Drying: Dry the washed product by passing it through a column of anhydrous  $\text{Na}_2\text{SO}_4$ . [9]
- Analysis: The final product can be analyzed using proton and carbon NMR spectroscopy to confirm its structure. [9]

#### Microwave-Assisted Synthesis of **2-Bromo-3-methylbutane**: [9]

- Reaction Setup: In a 35 mL microwave tube, combine 2 g of neopentyl alcohol, 3.5 g of sodium bromide, 3 mL of deionized water, and 3 mL of concentrated sulfuric acid. [9]
- Microwave Irradiation: Microwave the mixture for 25 minutes at  $130^\circ\text{C}$ . [9]
- Distillation: Distill the sample up to  $119^\circ\text{C}$ . [9]
- Washing and Purification: Wash the distillate four times with the following:
  - 7.5 mL of deionized water [9]
  - 2.5 mL of concentrated  $\text{H}_2\text{SO}_4$  [9]
  - 3 mL of saturated  $\text{NaHCO}_3$  [9]
  - 1 mL of saturated  $\text{NaCl}$  [9]
- Drying: Dry the purified sample using a column of anhydrous  $\text{Na}_2\text{SO}_4$ . [9]
- Analysis: Characterize the product using proton and carbon NMR spectroscopy. [9]

## Reaction Mechanism: Formation via Carbocation Rearrangement

The formation of **2-bromo-3-methylbutane** from neopentyl alcohol proceeds through a mechanism involving a carbocation rearrangement.[8] This is a critical concept in organic chemistry where an unstable carbocation rearranges to a more stable form before the final product is formed.[8] The reaction is initiated by the protonation of the alcohol, followed by the loss of water to form a primary carbocation. This primary carbocation then undergoes a methyl shift to form a more stable tertiary carbocation, which is subsequently attacked by the bromide ion.



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Caption: Formation of **2-bromo-3-methylbutane** via carbocation rearrangement.

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